1-Iodododecane

描述

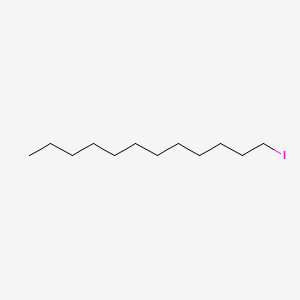

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-iodododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDPERPXPREHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049302 | |

| Record name | 1-Iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4292-19-7 | |

| Record name | 1-Iodododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-IODODODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Iodododecane: Properties, Applications, and Experimental Protocols

An Essential Long-Chain Alkyl Halide for Research and Development

Introduction: 1-Iodododecane, a colorless to pale yellow liquid, is a significant long-chain alkyl halide with the chemical formula C12H25I.[1][2] Its structure, featuring a twelve-carbon chain with a terminal iodine atom, makes it a versatile reagent in organic synthesis and a valuable building block in material science and drug development.[1][2] The presence of the iodine atom provides a reactive site for various chemical transformations, including nucleophilic substitutions and the formation of organometallic compounds.[2] This technical guide offers an in-depth overview of the chemical properties, primary applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by its hydrophobic nature, being insoluble in water but soluble in most organic solvents.[1][2] It is often stabilized with copper to prevent degradation.[3] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C12H25I | [1][4] |

| Molecular Weight | 296.23 g/mol | [4] |

| CAS Number | 4292-19-7 | [1][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][5] |

| Melting Point | -3 °C | [3][6][7] |

| Boiling Point | 159-160 °C at 15 mmHg | [3][6][7] |

| Density | 1.201 g/mL at 25 °C | [3][6][7] |

| Refractive Index (n20/D) | 1.484 | [3][6][7] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [1] |

| Stability | Light sensitive; typically stabilized with copper. | [1][2] |

Key Applications in Research and Industry

This compound serves as a crucial intermediate and reagent in a multitude of chemical processes across various scientific and industrial sectors.

Organic Synthesis

The primary application of this compound is in organic synthesis, where it functions as a potent alkylating agent to introduce a dodecyl group into organic molecules.[1] The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a wide array of compounds. For instance, it is used to produce surfactants, lubricants, and pharmaceutical intermediates.[1]

Material Science

In the field of material science, this compound is utilized for the functionalization and modification of surfaces. Its long alkyl chain can be grafted onto various substrates to impart hydrophobicity, reduce surface energy, and improve lubrication.[8] Notable examples include the preparation of dodecylated graphite and the alkyl functionalization of single-walled carbon nanotubes (SWNTs).[3][5] This surface modification is critical for developing advanced materials with tailored properties for applications in nanotechnology and electronics.[8]

Drug Development

While direct applications in final drug products are less common, this compound and similar long-chain alkyl halides are valuable intermediates in drug development.[] They can be used to synthesize more complex molecules that may serve as linkers in antibody-drug conjugates or as fragments in the design of new therapeutic agents.[10] The lipophilic dodecyl chain can be incorporated to modulate the solubility and bioavailability of drug candidates.[][11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a common synthetic transformation are provided below.

Synthesis of this compound from Dodecan-1-ol

A common and efficient method for the preparation of this compound is the iodination of dodecan-1-ol using iodine and triphenylphosphine, a variation of the Appel reaction.[12]

Materials:

-

Dodecan-1-ol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Pentane

-

Saturated aqueous sodium thiosulfate solution

-

Argon or Nitrogen gas (for inert atmosphere)

-

Round-bottom flask, magnetic stir bar, and standard laboratory glassware

Procedure: [12]

-

To a 1 L round-bottom flask containing a magnetic stir bar, add dodecan-1-ol (10.0 g, 53.7 mmol, 1.00 eq) and dilute with anhydrous DCM (268 mL). Stir the solution vigorously at room temperature.

-

Sequentially add imidazole (4.75 g, 69.8 mmol, 1.30 eq), triphenylphosphine (18.3 g, 69.8 mmol, 1.30 eq), and iodine (17.7 g, 69.8 mmol, 1.30 eq) to the flask.

-

Stir the resulting reaction mixture vigorously at room temperature under an inert argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After approximately 1.5 hours, once TLC indicates the consumption of the starting material, quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate solution.

-

Dilute the organic layer with 200 mL of hexanes. A small amount of precipitate may form, which should be removed by filtration.

-

Evaporate the solvent from the mother liquor under reduced pressure to yield a white solid.

-

Add 400 mL of hexanes to the solid and stir the resulting slurry vigorously overnight under an argon atmosphere.

-

Filter the slurry and evaporate the solvent from the mother liquor under reduced pressure to yield a yellow oil.

-

Purify the crude product by passing it through a silica plug, eluting with 100% hexanes, to obtain a clear oil containing a small amount of yellow solid.

-

Dissolve the crude product in 100% pentane, filter to remove any remaining solid, and evaporate the solvent from the mother liquor under reduced pressure to yield pure this compound as a clear oil (expected yield: ~15.7 g, 99%).

Caption: Synthetic workflow for the preparation of this compound from dodecan-1-ol.

Grignard Reagent Formation and Reaction (Illustrative Protocol)

This compound is an excellent precursor for the formation of a Grignard reagent, dodecylmagnesium iodide, which is a powerful nucleophile for forming carbon-carbon bonds. The following is a general, illustrative protocol for its formation and subsequent reaction with an electrophile, such as a ketone.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A ketone (e.g., acetone) as the electrophile

-

A small crystal of iodine (as an initiator)

-

Aqueous solution of a weak acid (e.g., ammonium chloride) for workup

-

Apparatus for reaction under anhydrous conditions (flame-dried glassware, drying tube, etc.)

Procedure:

-

Grignard Reagent Preparation: a. Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. b. Place magnesium turnings (1.2 equivalents) in the flask. c. Add a small crystal of iodine to the magnesium to help initiate the reaction.[13][14] d. In the dropping funnel, place a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. e. Add a small amount of the this compound solution to the magnesium. The reaction is initiated by gentle warming (e.g., with a heat gun or warm water bath) and is indicated by the disappearance of the iodine color and bubbling on the magnesium surface.[14] f. Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent, dodecylmagnesium iodide.

-

Reaction with a Ketone: a. Cool the Grignard reagent solution in an ice bath. b. Add a solution of the ketone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. c. After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Workup: a. Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt. b. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. c. Extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol product. e. Purify the product by column chromatography or distillation as appropriate.

Caption: Logical workflow for the formation of a Grignard reagent from this compound and its subsequent reaction.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 4292-19-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound 98 4292-19-7 [sigmaaldrich.com]

- 4. This compound | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 4292-19-7 [m.chemicalbook.com]

- 6. This compound [chembk.com]

- 7. This compound | CAS#:4292-19-7 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. Dodecane's Application in Pharmaceutical Testing [eureka.patsnap.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. adichemistry.com [adichemistry.com]

- 14. google.com [google.com]

An In-depth Technical Guide to the Physical Properties of 1-Iodododecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-iodododecane, a crucial long-chain alkyl iodide utilized in various scientific and pharmaceutical applications. The information is presented to facilitate easy access and comparison for research and development purposes, complete with detailed experimental protocols and visual aids to elucidate key concepts and workflows.

Core Physical Properties of this compound

This compound, with the chemical formula C12H25I, is a colorless to pale yellow liquid at room temperature.[1][2] Its physical characteristics are fundamental to its application in organic synthesis and material science. A summary of its key quantitative physical properties is provided in the table below.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C12H25I | - | [2][3][4][5] |

| Molecular Weight | 296.23 | g/mol | [3][4][6][7][8][9] |

| Density | 1.201 | g/mL | at 25 °C[2][5][6][9][10][11] |

| Boiling Point | 159-160 | °C | at 15 mmHg[2][5][6][9][10][11] |

| Melting Point | -3 | °C | [2][5][6][8][9][10][11] |

| Refractive Index (n20/D) | 1.484 | - | at 20 °C[2][5][6][8][9][10] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane, benzene, and toluene. | - | [1][12] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Density using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

This compound sample

-

Distilled water

-

Acetone (for cleaning)

-

Thermometer

-

Water bath

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.

-

Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Wipe the outside of the pycnometer dry and weigh it. Record this mass as m₁. Measure the temperature of the water.

-

Mass of Pycnometer with this compound: Empty and dry the pycnometer. Fill it with the this compound sample in the same manner as with water. Weigh the filled pycnometer and record the mass as m₂.

-

Calculation:

-

Mass of water: m_water = m₁ - m₀

-

Volume of pycnometer at the measured temperature (using the known density of water, ρ_water, at that temperature): V = m_water / ρ_water

-

Mass of this compound: m_sample = m₂ - m₀

-

Density of this compound: ρ_sample = m_sample / V

-

Determination of Boiling Point using the Capillary Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Materials:

-

Thiele tube or a melting point apparatus

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

This compound sample

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure:

-

Sample Preparation: Add a small amount (a few drops) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to the thermometer. If using a Thiele tube, immerse the setup in the mineral oil. If using a melting point apparatus, place the assembly in the heating block.

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index using an Abbe Refractometer

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property.

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper

-

Lens paper

-

Ethanol or acetone (for cleaning)

-

Constant temperature water bath (optional, for precise measurements)

Procedure:

-

Calibration: Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer and place a few drops of the this compound sample onto the surface of the measuring prism.

-

Measurement: Close the prisms. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. Note the temperature at which the measurement is taken, as refractive index is temperature-dependent.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and a suitable solvent.

Visualizations

The following diagrams illustrate key concepts related to the physical properties and experimental workflows for this compound.

Caption: Workflow for determining the density of this compound.

Caption: Relationship between temperature and the physical state of this compound.

References

- 1. westlab.com [westlab.com]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chemconnections.org [chemconnections.org]

- 7. scribd.com [scribd.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. scribd.com [scribd.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. phillysim.org [phillysim.org]

A Comprehensive Technical Guide to the Solubility of 1-Iodododecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-iodododecane in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information based on established chemical principles and provides a comprehensive experimental protocol for the precise determination of its solubility.

Introduction to this compound and its Solubility Profile

This compound (C₁₂H₂₅I) is a long-chain alkyl halide that serves as a versatile intermediate in organic synthesis, including in the preparation of surfactants, lubricants, and pharmaceutical compounds.[1] Its molecular structure, characterized by a long, nonpolar dodecyl chain and a terminal iodine atom, is the primary determinant of its solubility. The C-I bond is the most reactive and least polar among the carbon-halogen bonds (excluding C-H), contributing to the compound's overall low polarity.

The fundamental principle of "like dissolves like" governs the solubility of this compound. As a predominantly nonpolar molecule, it exhibits low solubility in polar solvents like water and is readily soluble in nonpolar organic solvents.[2][3][4] The energy required to overcome the intermolecular van der Waals forces in solid this compound and the solvent is compensated by the formation of new solute-solvent interactions. In nonpolar solvents, these interactions are of a similar nature and magnitude, leading to good solubility.

Qualitative and Quantitative Solubility Data

For research and development purposes, experimentally determining the solubility of this compound in specific solvents of interest is crucial. The following tables are provided as a template for recording such empirical data.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Qualitative Solubility | Rationale |

| Hexane | C₆H₁₄ | Nonpolar | High | The nonpolar nature of hexane aligns well with the long alkyl chain of this compound, facilitating strong van der Waals interactions. |

| Toluene | C₇H₈ | Nonpolar | High | As a nonpolar aromatic solvent, toluene can effectively solvate the nonpolar this compound molecule. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | High (Miscible)[5] | The small dipole moment of diethyl ether does not significantly hinder its interaction with the nonpolar solute. |

| Chloroform | CHCl₃ | Polar Aprotic | High | Chloroform is a good solvent for many organic compounds and is expected to readily dissolve this compound. |

| Acetone | (CH₃)₂CO | Polar Aprotic | High (Miscible)[5] | Despite its polarity, acetone is a versatile solvent capable of dissolving a wide range of nonpolar and polar compounds. |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | High | The presence of the ester group imparts some polarity, but the overall molecule is a good solvent for many nonpolar compounds. |

| Ethanol | C₂H₅OH | Polar Protic | Moderate (Soluble)[5] | The hydroxyl group and its hydrogen bonding capability make ethanol highly polar. The solubility of the nonpolar this compound is therefore expected to be moderate. |

| Methanol | CH₃OH | Polar Protic | Moderate (Soluble)[5] | As a highly polar protic solvent, methanol is not an ideal solvent for the largely nonpolar this compound, suggesting moderate solubility. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Low to Moderate | DMSO is a highly polar aprotic solvent, which would suggest limited solubility for a long-chain alkyl halide. |

| Water | H₂O | Polar Protic | Insoluble[5][6][7] | The high polarity of water and its extensive hydrogen bonding network make it a poor solvent for the nonpolar this compound. |

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol/kg) |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the shake-flask method, followed by quantitative analysis via gas chromatography-mass spectrometry (GC-MS).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Appropriate GC column (e.g., nonpolar, such as DB-5ms)

-

Helium carrier gas (high purity)

-

Standard laboratory glassware

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Into several glass vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

-

To each vial, add an excess amount of this compound. A starting point would be to add a volume of this compound that is approximately 10-20% of the solvent volume to ensure a solid phase remains after equilibration.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration of this compound in the liquid phase has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the excess this compound to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove any remaining particulate matter.

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.

-

-

Quantitative Analysis by GC-MS:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

GC-MS Parameters:

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL.

-

Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: An initial temperature of 100°C, ramped to 280°C at a rate of 15-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the detection of this compound and its fragments (e.g., m/z 40-500).

-

-

Analysis: Inject the prepared standards and the diluted sample(s) into the GC-MS.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound from the standard solutions against their known concentrations. Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the available literature, its chemical properties strongly indicate high solubility in nonpolar and moderately polar aprotic solvents, and lower solubility in polar protic solvents. For applications in research, drug development, and chemical synthesis, a precise understanding of its solubility in relevant solvent systems is imperative. The detailed experimental protocol provided in this guide offers a robust and reliable method for determining these crucial parameters. The application of a rigorous experimental approach, as outlined, will enable researchers to generate the high-quality data necessary for the successful utilization of this compound in their work.

References

- 1. Page loading... [guidechem.com]

- 2. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. This compound [chemister.ru]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 4292-19-7 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-Iodododecane from 1-Dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes for converting 1-dodecanol to 1-iodododecane, a valuable alkyl iodide intermediate in organic synthesis. The document details various methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to enhance understanding.

Introduction

This compound is a key building block in organic chemistry, frequently utilized in the formation of C-C bonds through coupling reactions, nucleophilic substitutions, and the generation of organometallic reagents. Its long alkyl chain makes it suitable for introducing lipophilic moieties in the synthesis of surfactants, lubricants, and pharmaceutical compounds. The efficient synthesis of this compound from the readily available and inexpensive 1-dodecanol is therefore a critical transformation for researchers in both academic and industrial settings. This guide explores and compares several established methods for this conversion.

Comparative Analysis of Synthetic Methods

The conversion of 1-dodecanol to this compound can be achieved through several synthetic strategies. The choice of method often depends on factors such as desired yield, reaction scale, availability of reagents, and tolerance of functional groups. The following table summarizes the key quantitative data for the most common methods.

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield |

| Appel-type Reaction | Triphenylphosphine, Iodine, Imidazole | Dichloromethane | 1.5 hours | Room Temp. | ~99% |

| Cerium(III) Chloride Catalysis | Cerium(III) chloride heptahydrate, Sodium Iodide | Acetonitrile | 20 hours | Reflux | High |

| Finkelstein Reaction (Two-Step) | 1. p-TsCl, Pyridine2. Sodium Iodide | 1. Pyridine2. Acetone | Several hours | Varies | Good |

| Phosphorus/Iodine System | Red Phosphorus, Iodine | Neat or Solvent | Varies | Varies | Varies |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Appel-type Reaction using Triphenylphosphine and Iodine

This method is highly efficient and proceeds under mild conditions, making it a popular choice for the synthesis of primary alkyl iodides.[1]

Experimental Protocol:

-

To a 1 L flask equipped with a magnetic stir bar, add 1-dodecanol (10.0 g, 53.7 mmol, 1.00 eq).

-

Dilute the alcohol with dichloromethane (268 mL) and stir the resulting solution vigorously at room temperature.

-

Sequentially add imidazole (4.75 g, 69.8 mmol, 1.30 eq), triphenylphosphine (18.3 g, 69.8 mmol, 1.30 eq), and iodine (17.7 g, 69.8 mmol, 1.30 eq) to the reaction mixture.

-

Stir the resulting mixture vigorously at room temperature under an inert atmosphere (e.g., Argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.

-

Upon completion, quench the reaction by adding 150 mL of a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and dilute the organic layer with 200 mL of hexanes.

-

Filter any precipitate that forms and evaporate the mother liquor under reduced pressure to yield a white solid.

-

Add 400 mL of hexanes to the solid and stir the resulting slurry vigorously overnight under an inert atmosphere.

-

Filter the slurry and evaporate the mother liquor under reduced pressure to obtain a yellow oil.

-

Purify the crude product by passing it through a silica plug, eluting with 100% hexanes, to yield a clear oil.

-

For further purification, dissolve the oil in 100% pentane, filter any remaining solids, and evaporate the solvent under reduced pressure to obtain the final product, this compound (15.7 g, 53.0 mmol, 99% yield).[1]

Cerium(III) Chloride Catalyzed Iodination

This method provides a milder and more environmentally friendly alternative to some traditional iodination procedures, utilizing a Lewis acid catalyst.

Experimental Protocol:

-

In a round-bottom flask, prepare a suspension of 1-dodecanol (1 mmol) and sodium iodide (1.2 mmol) in acetonitrile (10 mL).

-

Add cerium(III) chloride heptahydrate (1.5 mmol) to the stirred suspension.

-

Reflux the resulting mixture for 20 hours.[2]

-

Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

A microwave-assisted variation of this method using silica as a solid support offers a significant reduction in reaction time. In this procedure, a mixture of 1-dodecanol, CeCl₃·7H₂O, NaI, and SiO₂ is irradiated in a microwave oven.

Two-Step Synthesis via Finkelstein Reaction

This classical approach involves the conversion of the alcohol to a good leaving group, typically a tosylate, followed by a nucleophilic substitution with an iodide salt.

Step 1: Tosylation of 1-Dodecanol

Experimental Protocol:

-

Dissolve 1-dodecanol (1 eq) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for several hours or overnight until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dodecyl tosylate.

Step 2: Finkelstein Reaction

Experimental Protocol:

-

Dissolve the crude dodecyl tosylate from the previous step in acetone.

-

Add an excess of sodium iodide (typically 1.5-3 eq).

-

Reflux the mixture for several hours. The reaction is driven to completion by the precipitation of sodium tosylate, which is insoluble in acetone.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and filter off the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in an organic solvent like diethyl ether and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis using Phosphorus and Iodine

This method generates phosphorus triiodide in situ from red phosphorus and iodine, which then converts the alcohol to the alkyl iodide.

Experimental Protocol:

-

Place red phosphorus (1.1 eq) and 1-dodecanol (1 eq) in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add iodine (1.1 eq) in small portions with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to complete the reaction.

-

The work-up typically involves distillation of the product directly from the reaction mixture.

-

The distilled product is then washed with a dilute solution of sodium thiosulfate to remove any iodine, followed by water and brine.

-

The organic layer is dried over a suitable drying agent and can be further purified by vacuum distillation.

Reaction Mechanisms and Workflows

Visual representations of the reaction pathways and experimental workflows provide a clearer understanding of the chemical transformations and laboratory procedures.

Appel-type Reaction Mechanism

The Appel reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which then undergoes nucleophilic attack by the iodide ion.

Caption: Mechanism of the Appel-type reaction for the synthesis of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from 1-dodecanol.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-Iodododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodododecane (C₁₂H₂₅I) is a versatile linear alkyl halide that serves as a key intermediate in a multitude of organic transformations. Its utility stems from the presence of a terminal iodine atom, a large and polarizable halogen that acts as an excellent leaving group in nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), organometallic, and radical-mediated reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic pathway visualizations are presented to facilitate its application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the nature of the carbon-iodine (C-I) bond. The significant difference in electronegativity between carbon and iodine, coupled with the large size of the iodine atom, results in a polarized and relatively weak bond. This makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles, and the iodide ion an excellent leaving group.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for this compound, enabling the introduction of a wide array of functional groups. As a primary alkyl halide, this compound predominantly undergoes the bimolecular nucleophilic substitution (SN2) mechanism .

SN2 Mechanism: The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group.[1][2] This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral this compound. The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile.[1][3]

-

Rate Law: Rate = k[C₁₂H₂₅I][Nucleophile]

Factors favoring the SN2 pathway for this compound include:

-

Steric Hindrance: The primary nature of the alkyl halide results in minimal steric hindrance at the reaction center, allowing for easy access by the nucleophile.[1]

-

Strong Nucleophiles: The use of strong, unhindered nucleophiles promotes the SN2 mechanism.

-

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.

SN1 Mechanism: The unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides like this compound.[1] Primary carbocations are inherently unstable, making the energetic barrier for this pathway prohibitively high under normal conditions.

Diagram of the SN2 Pathway for this compound:

Caption: SN2 mechanism for the reaction of this compound with a nucleophile.

Elimination Reactions

Elimination reactions of this compound lead to the formation of dodec-1-ene. These reactions compete with nucleophilic substitution and are favored by the use of strong, sterically hindered bases. For a primary alkyl halide, the bimolecular elimination (E2) mechanism is the predominant pathway.

E2 Mechanism: The E2 reaction is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the carbon bearing the iodine (the β-carbon), while the C-I bond is simultaneously broken to form a double bond.[4] The rate of the E2 reaction depends on the concentrations of both the this compound and the base.

-

Rate Law: Rate = k[C₁₂H₂₅I][Base]

Factors favoring the E2 pathway include:

-

Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are strong enough to abstract a proton but are too bulky to act as effective nucleophiles, thus favoring elimination over substitution.

-

High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

E1 Mechanism: The unimolecular elimination (E1) mechanism, which proceeds through a carbocation intermediate, is not a significant pathway for this compound due to the instability of the primary carbocation.[5]

Diagram of the E2 Pathway for this compound:

Caption: E2 mechanism for the reaction of this compound with a strong base.

Key Reactions and Experimental Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly effective method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[6][7]

Protocol for the Synthesis of Dodecyl Methyl Ether:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (50 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions. Stir the mixture until all the sodium has dissolved to form sodium methoxide.

-

Nucleophilic Substitution: To the sodium methoxide solution, add this compound (14.8 g, 50 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield dodecyl methyl ether.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 296.23 | 50 | 14.8 g |

| Sodium | 22.99 | 50 | 1.15 g |

| Methanol (anhydrous) | 32.04 | - | 50 mL |

| Expected Product | Dodecyl Methyl Ether | ||

| Typical Yield | 85-95% |

Grignard Reagent Formation and Reaction

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, dodecylmagnesium iodide.[8] This organometallic compound is a powerful nucleophile and a strong base.[8]

Protocol for the Synthesis of Dodecylmagnesium Iodide and its Reaction with Acetone:

-

Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Formation: Place magnesium turnings (1.46 g, 60 mmol) and a small crystal of iodine in the flask. Add this compound (14.8 g, 50 mmol) dissolved in anhydrous diethyl ether (50 mL) to the dropping funnel. Add a small portion of the this compound solution to the magnesium. The reaction is initiated by gentle warming or the addition of an activator like 1,2-dibromoethane. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[9]

-

Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone (2.9 g, 50 mmol) in anhydrous diethyl ether (20 mL) dropwise with vigorous stirring.

-

Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the resulting 2-methyldodecan-2-ol can be purified by column chromatography or distillation.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 296.23 | 50 | 14.8 g |

| Magnesium Turnings | 24.31 | 60 | 1.46 g |

| Acetone | 58.08 | 50 | 2.9 g |

| Expected Product | 2-Methyldodecan-2-ol | ||

| Typical Yield | 80-90% |

Diagram of Grignard Reagent Formation and Reaction Workflow:

Caption: Experimental workflow for the synthesis and reaction of a Grignard reagent from this compound.

Other Notable Reactions

-

Reaction with Amines: this compound reacts with primary and secondary amines via an SN2 mechanism to form secondary and tertiary amines, respectively. The synthesis of N-dodecylaniline can be achieved by reacting this compound with aniline.[10]

-

Ullmann Coupling: While the classic Ullmann reaction involves the copper-mediated coupling of two aryl halides, modifications can be applied to couple alkyl halides.[11][12] However, this is generally less efficient for alkyl halides like this compound compared to other coupling methods.

-

Sonogashira Coupling: this compound itself does not directly participate in Sonogashira coupling. However, it can be converted to a terminal alkyne, dodec-1-yne, through a double dehydrohalogenation of an intermediate dihalide, which can then undergo Sonogashira coupling with aryl or vinyl halides.[13][14]

Radical and Photochemical Reactions

While ionic reactions dominate the chemistry of this compound, radical-mediated transformations are also possible. The relatively weak C-I bond can be cleaved homolytically under certain conditions.

-

Radical Cyclization: If an unsaturated moiety is present in a molecule derived from this compound, intramolecular radical cyclization can be initiated.[15][16] This often requires a radical initiator such as AIBN or can be induced photochemically.[17]

-

Photochemical Deiodination: Exposure to UV light can induce the homolytic cleavage of the C-I bond, leading to the formation of a dodecyl radical. In the presence of a hydrogen donor, this can result in the formation of dodecane.

Summary of Quantitative Data

| Reaction Type | Reagents | Product(s) | Typical Yield (%) |

| SN2 (Williamson Ether) | RONa (e.g., CH₃ONa) | RO-C₁₂H₂₅ (e.g., Dodecyl methyl ether) | 85-95 |

| SN2 (Amine Alkylation) | R₂NH (e.g., Aniline) | R₂N-C₁₂H₂₅ (e.g., N-Dodecylaniline) | 70-85 |

| E2 (Elimination) | Strong, bulky base (e.g., t-BuOK) | Dodec-1-ene | 60-80 |

| Organometallic (Grignard) | Mg, then R₂C=O (e.g., Acetone) | R₂C(OH)-C₁₂H₂₅ (e.g., 2-Methyldodecan-2-ol) | 80-90 |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is primarily governed by its structure as a primary alkyl iodide, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles. Elimination reactions can be favored under specific conditions, particularly with strong, sterically hindered bases. Furthermore, its ability to form organometallic reagents like Grignard reagents opens up numerous possibilities for carbon-carbon bond formation. An understanding of these fundamental reaction mechanisms is crucial for designing efficient and selective synthetic routes in academic and industrial research, especially within the realm of drug discovery and development.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 3. youtube.com [youtube.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. byjus.com [byjus.com]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Radical cyclization - Wikipedia [en.wikipedia.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Radical cyclization of α-iodo enones by photoinduced electron transfer reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safety and Handling of 1-Iodododecane

Introduction

1-Iodododecane (CAS No. 4292-19-7), also known as dodecyl iodide or lauryl iodide, is a halogenated alkane with the molecular formula C12H25I.[1][2][3] It is a colorless to pale yellow liquid at room temperature, which is insoluble in water but soluble in many organic solvents.[2][4][5] Due to the reactivity of the carbon-iodine bond, this compound serves as a versatile reagent in organic synthesis, including in the preparation of surfactants, lubricants, and pharmaceutical intermediates.[5] This guide provides comprehensive safety and handling protocols for researchers, scientists, and drug development professionals to ensure its safe use in a laboratory setting.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for designing experiments and for understanding its behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C12H25I | [1][2] |

| Molecular Weight | 296.23 g/mol | [2][6] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Odorless | [2] |

| Melting Point | -3 °C (26.6 °F) | [2][6][7][8] |

| Boiling Point | 159-160 °C @ 15 mmHg | [6][7][8] |

| Density | 1.201 g/mL at 25 °C | [6][7][8] |

| Flash Point | >110 °C (>230 °F) | [2][6] |

| Refractive Index | n20/D 1.484 | [6][7][8] |

| Water Solubility | Insoluble | [4][5][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[3][9] Proper identification of its hazards is the first step toward safe handling.

| GHS Classification | Pictogram | Signal Word | Hazard Statements | Source(s) |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [3][5][9] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [3][5][9] |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation | [3][5][9] |

Primary hazards include irritation to the skin, eyes, and respiratory system upon exposure.[1][10]

Protocols for Safe Handling and Storage

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Proper engineering controls are the primary line of defense against chemical exposure.

-

Ventilation: Always handle this compound in a well-ventilated area.[1][9] A certified chemical fume hood is strongly recommended to prevent the inhalation of vapors or mists.[1]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order in the immediate vicinity of the handling area.[1][2]

The following PPE is required for handling this compound.

Caption: Required Personal Protective Equipment for handling this compound.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or face shield conforming to EN166 or OSHA 29 CFR 1910.133. | [1][9] |

| Hand Protection | Appropriate chemical-resistant gloves (e.g., Viton®). Inspect gloves before use. | [1][2] |

| Body Protection | Laboratory coat and long-sleeved protective clothing. | [1][11] |

| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH/MSHA or EN 149 approved respirator if irritation is experienced or exposure limits are exceeded. | [1][9] |

The following workflow outlines the standard operating procedure for handling this compound.

Caption: Standard operating procedure for the safe handling of this compound.

Methodology:

-

Pre-Handling:

-

Chemical Handling:

-

Post-Handling:

-

Return the chemical to its designated storage location.

-

Dispose of any waste, including contaminated consumables, according to the disposal protocol (see Section 6.0).

-

Decontaminate the work surface.

-

Carefully remove PPE to avoid skin contamination.[2]

-

Wash hands thoroughly with soap and water after handling is complete.[1]

-

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated place.[1][9]

-

Protection: Protect from direct sunlight and light exposure, as the material is light-sensitive.[2][12]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][2][9]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate injury and damage.

The following table outlines the immediate first aid responses to an exposure event. In all cases of significant exposure, seek medical attention.[2]

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician. | [1][2] |

| Inhalation | Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Get medical attention if symptoms occur. | [1][2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2][9] |

In the event of a spill, follow this protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.[1]

-

Ventilate: Ensure adequate ventilation.[1]

-

Protect: Wear full PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

-

Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain and soak up the spill.[1][9]

-

Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[1][9]

-

Clean: Clean the spill area thoroughly.

-

Prevent Entry: Do not let the product enter drains or waterways.[1][9]

References

- 1. benchchem.com [benchchem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 4292-19-7: this compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS#:4292-19-7 | Chemsrc [chemsrc.com]

- 7. This compound [chembk.com]

- 8. 1-ヨードドデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. cloudfront.zoro.com [cloudfront.zoro.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Data of 1-Iodododecane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-iodododecane. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this compound.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Solvent | Assignment |

| ~3.19 | Triplet | CDCl₃ | -CH₂-I |

| ~1.82 | Quintet | CDCl₃ | -CH₂-CH₂-I |

| ~1.26 | Multiplet | CDCl₃ | -(CH₂)₉- |

| ~0.88 | Triplet | CDCl₃ | -CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data for this compound [1][2]

| Chemical Shift (δ, ppm) | Solvent | Assignment |

| ~33.6 | CDCl₃ | -CH₂-CH₂-I |

| ~31.9 | CDCl₃ | -(CH₂)ₙ- |

| ~30.6 | CDCl₃ | -(CH₂)ₙ- |

| ~29.6 | CDCl₃ | -(CH₂)ₙ- |

| ~29.5 | CDCl₃ | -(CH₂)ₙ- |

| ~29.3 | CDCl₃ | -(CH₂)ₙ- |

| ~28.6 | CDCl₃ | -(CH₂)ₙ- |

| ~22.7 | CDCl₃ | -CH₂-CH₃ |

| ~14.1 | CDCl₃ | -CH₃ |

| ~7.3 | CDCl₃ | -CH₂-I |

Note: The assignments for the central methylene groups in the long alkyl chain can be complex and may overlap.

Table 3: Mass Spectrometry Data for this compound [1][3]

| m/z | Interpretation | Relative Abundance |

| 296 | Molecular Ion [M]⁺ | Low |

| 169 | [C₁₂H₂₅]⁺ (Loss of I) | Moderate |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

| 71 | [C₅H₁₁]⁺ | High |

Note: Fragmentation patterns can be influenced by the ionization energy and the specific mass spectrometer used.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (alkane) |

| 2854 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 722 | Medium | C-H rock (alkane chain) |

| ~590 | Medium-Weak | C-I stretch |

Note: The C-I stretch is often weak and can be difficult to observe definitively.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[5] Ensure the liquid height is around 4-5 cm.[4]

-

If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is used with a spectral width of approximately -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.[6]

-

For ¹³C NMR, a proton-decoupled single-pulse experiment is employed with a spectral width of -10 to 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[6]

-

2.2 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.[7]

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC inlet.

-

-

Instrumentation and Data Acquisition:

-

A common method for analyzing volatile compounds like this compound is GC-MS.[7]

-

The sample is vaporized in the GC inlet and separated on a capillary column (e.g., a non-polar column).

-

The separated components are then introduced into the mass spectrometer.

-

Electron Ionization (EI) is a standard technique where high-energy electrons bombard the molecules, causing ionization and fragmentation.[8]

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[8]

-

The detector records the abundance of each ion.

-

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Since this compound is a liquid at room temperature, a "neat" spectrum can be obtained.

-

Place one or two drops of the liquid sample between two salt plates (e.g., NaCl or KBr).[9]

-

Gently press the plates together to form a thin liquid film.[9]

-

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is collected first.[9]

-

The sample is then placed in the instrument, and the sample spectrum is recorded.

-

The final spectrum is a ratio of the sample spectrum to the background spectrum, displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of spectroscopic techniques for structural elucidation.

References

- 1. This compound | C12H25I | CID 20282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Dodecane, 1-iodo- [webbook.nist.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Iodododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-iodododecane from 1-dodecanol utilizing triphenylphosphine and iodine. This transformation, a variation of the Appel reaction, is a widely used method for the conversion of primary alcohols to primary alkyl iodides under mild conditions.[1][2][3] These application notes detail the reaction mechanism, experimental protocols, and purification strategies, and include a summary of quantitative data. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the procedure.

Introduction

This compound is a valuable intermediate in organic synthesis, frequently employed in the formation of carbon-carbon bonds through various coupling reactions and in the generation of organometallic reagents.[4][5] The conversion of the hydroxyl group of 1-dodecanol to an iodide is a key step in enhancing its utility as a synthetic building block. The Appel reaction, utilizing triphenylphosphine and a halogen source, offers an efficient and reliable method for this transformation.[6][7][8] The reaction proceeds via an alkoxyphosphonium salt intermediate, which undergoes nucleophilic attack by the iodide ion in an SN2 fashion, leading to the desired alkyl iodide and triphenylphosphine oxide as a byproduct.[6][7] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[7]

Quantitative Data Summary

The following table summarizes the typical stoichiometry and reported yields for the iodination of primary alcohols using triphenylphosphine and iodine.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (relative to 1-dodecanol) | Typical Yield (%) |

| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 1.0 | - |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 1.2 - 1.5 | - |

| Iodine | I₂ | 253.81 | 1.2 - 1.5 | - |

| Imidazole (optional) | C₃H₄N₂ | 68.08 | 2.0 | - |

| This compound | C₁₂H₂₅I | 296.23 | - | 80 - 95 |

Note: Yields are generalized from literature for primary alcohols and may vary based on specific reaction conditions and scale.[9][10]

Experimental Protocol

This protocol details the procedure for the synthesis of this compound from 1-dodecanol.

Materials:

-

1-Dodecanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole (optional, but recommended for acid-sensitive substrates)[1][2]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane or Pentane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-dodecanol (1.0 eq) and triphenylphosphine (1.2 - 1.5 eq) in anhydrous dichloromethane.[2]

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.[2]

-

Addition of Iodine: In a separate flask, dissolve iodine (1.2 - 1.5 eq) and imidazole (2.0 eq, if used) in anhydrous dichloromethane.[2] Add this solution dropwise to the stirred alcohol-phosphine mixture at 0 °C. The reaction mixture will turn dark brown.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (1-dodecanol) is consumed. This typically takes a few hours to overnight.[2]

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[2] Continue adding the thiosulfate solution until the brown color of the excess iodine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

Purification:

The crude product will contain the desired this compound and the byproduct, triphenylphosphine oxide. Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility in many organic solvents.[11][12]

-

Precipitation/Filtration (Method 1): Suspend the crude residue in a non-polar solvent like pentane or a mixture of hexane and ether.[12][13][14] The less soluble triphenylphosphine oxide may precipitate and can be removed by filtration through a plug of silica gel.[12][13] The desired product, being more non-polar, will elute with the solvent.

-

Flash Column Chromatography (Method 2): If the first method is insufficient, purify the crude product by flash column chromatography on silica gel.[2] A non-polar eluent system, such as hexane or a gradient of hexane/ethyl acetate, is typically used. This compound will elute before the more polar triphenylphosphine oxide.

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Mechanism of the Appel Reaction for Iodination.

Caption: Experimental Workflow for this compound Synthesis.

References

- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound 98 4292-19-7 [sigmaaldrich.com]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Appel reaction - Wikipedia [en.wikipedia.org]

- 9. Facile Conversion of Primary and Secondary Alcohols to Alkyl Iodides | Scilit [scilit.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]

- 12. chem.rochester.edu [chem.rochester.edu]

- 13. shenvilab.org [shenvilab.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Iodododecane in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This application note focuses on the use of 1-iodododecane as an alkylating agent in this reaction. The long dodecyl chain introduces significant lipophilicity to molecules, a property frequently exploited in drug development to enhance membrane permeability and modulate pharmacokinetic profiles. This compound is a particularly effective reagent in this synthesis due to the high reactivity of the carbon-iodine bond, which facilitates the nucleophilic substitution by an alkoxide.

The general mechanism of the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. It involves the deprotonation of an alcohol to form a more nucleophilic alkoxide ion, which then attacks the primary alkyl halide, in this case, this compound, to form the corresponding ether.[1][2]

Data Presentation: Reaction Yields with this compound

The following table summarizes the reported yields for the Williamson ether synthesis using this compound with various alcohol substrates under different reaction conditions.

| Alcohol Substrate | Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenol | Sodium Hydroxide | Ethanol | None | Reflux | Not Specified | 94.0 |

| 1,10-Decanediol | Not Specified | Not Specified | Tetramethylammonium Iodide | Not Specified | Not Specified | 43.2 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures in a laboratory setting.

Protocol 1: Synthesis of Dodecyl Phenyl Ether

This protocol describes the synthesis of dodecyl phenyl ether from phenol and this compound.

Materials:

-

Phenol

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Standard laboratory glassware for reflux and extraction

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium phenoxide in situ.

-

Alkylation: To the solution of sodium phenoxide, add this compound.

-

Reaction: Heat the reaction mixture to reflux and maintain for a sufficient time to ensure the completion of the reaction (monitoring by TLC is recommended).

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure dodecyl phenyl ether.

Protocol 2: Phase-Transfer Catalyzed Synthesis of 10-Dodecanoxy-1-decanol

This protocol outlines a phase-transfer catalyzed Williamson ether synthesis, which is particularly useful for reactions involving long-chain, less soluble reactants.

Materials:

-

1,10-Decanediol

-

This compound (or Dodecyl Bromide as in the cited literature[3])

-

A suitable base (e.g., solid NaOH or KOH)

-

Phase-Transfer Catalyst (e.g., Tetramethylammonium Iodide or Tetrabutylammonium Bromide)

-

An appropriate organic solvent (e.g., toluene, dichloromethane)

-

Standard laboratory glassware for stirring and extraction

Procedure:

-